molecular formula C4H6Cl2O2 B1587903 trans-2,3-Dichloro-1,4-dioxane CAS No. 3883-43-0

trans-2,3-Dichloro-1,4-dioxane

Cat. No.: B1587903
CAS No.: 3883-43-0
M. Wt: 156.99 g/mol
InChI Key: ZOZUXFQYIYUIND-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2,3-Dichloro-1,4-dioxane is a chemical compound with the molecular formula C4H6Cl2O2 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

A practicable synthesis of 2,3-disubstituted 1,4-dioxanes involves a reagent combination of NaIO4 and NH2OH·HCl reacting with α,β-unsaturated ketones followed by the nucleophile ethylene glycol .


Molecular Structure Analysis

The molecular structure of this compound is known from X-ray analysis . The molecular weight is 156.99 Da .


Physical and Chemical Properties Analysis

This compound has a melting point of 27 °C, a boiling point of 82 °C/14 mmHg, and a flash point of 94 °C .

Scientific Research Applications

Infrared Spectral Analysis

Trans-2,3-Dichloro-1,4-dioxane has been studied through its infrared (IR) spectra in various states. The molecular forms and existing conformers of this compound are deduced based on the IR spectra. Additionally, the IR spectra of a prepared thiourea adduct of this compound have been measured and interpreted, providing insights into its molecular structure and interactions (Fukushima & Takeda, 1978).

Crystal Structure Analysis

Research into the crystal structure of this compound reveals its crystallization in the monoclinic system. Detailed analysis of cell dimensions and the dioxane ring conformation provides valuable data for understanding its structural properties and potential applications in various fields of chemistry (Altona, Knobler, & Romers, 2010).

Proton Magnetic Resonance Spectra

The proton magnetic resonance spectrum of this compound has been analyzed, showing that the chair form of the dioxane ring is deformed in various phases. This analysis is crucial for understanding its molecular conformation and potential reactivity in different environments (Chen & Fevre, 1966).

Conformational Analysis in Chemistry

Conformational analysis of various this compound derivatives, like trans-2,3-Bis(R-thio)-1,4-dioxanes, provides insights into their molecular behavior in solutions. This research helps in understanding the effects of different substituents on the compound's structure and properties, which is significant for designing new chemical entities (Riera, Pericàs, & Cabré, 1990).

Chemical Reaction Mechanisms

Research into the chemical reactions of this compound with other compounds, such as trimethylene glycol, provides insights into potential mechanisms and products. This is significant for understanding and developing new synthetic pathways and reactions in organic chemistry (Ardrey & Cort, 1970).

Safety and Hazards

Trans-2,3-Dichloro-1,4-dioxane is toxic in contact with skin . It is recommended to wear protective gloves and clothing when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-2,3-Dichloro-1,4-dioxane can be achieved through a substitution reaction of 2,3-dichloro-1,4-dioxane with a suitable nucleophile. The reaction can be carried out under basic conditions to facilitate the substitution reaction. The starting material can be prepared through a cyclization reaction of ethylene glycol with phosgene.", "Starting Materials": [ "Ethylene glycol", "Phosgene", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclization of ethylene glycol with phosgene to form 2,3-dichloro-1,4-dioxane", "Step 2: Dissolve 2,3-dichloro-1,4-dioxane in a mixture of water and sodium hydroxide", "Step 3: Add a suitable nucleophile, such as sodium iodide, to the reaction mixture", "Step 4: Stir the reaction mixture at room temperature for several hours", "Step 5: Acidify the reaction mixture with hydrochloric acid to obtain trans-2,3-Dichloro-1,4-dioxane", "Step 6: Purify the product through distillation or recrystallization" ] }

CAS No.

3883-43-0

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

(2R,3R)-2,3-dichloro-1,4-dioxane

InChI

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m0/s1

InChI Key

ZOZUXFQYIYUIND-IMJSIDKUSA-N

Isomeric SMILES

C1CO[C@@H]([C@H](O1)Cl)Cl

SMILES

C1COC(C(O1)Cl)Cl

Canonical SMILES

C1COC(C(O1)Cl)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 2
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 3
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 4
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 5
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 6
trans-2,3-Dichloro-1,4-dioxane
Customer
Q & A

Q1: What is the significance of the ratio R in determining the conformation of trans-2,3-Dichloro-1,4-dioxane?

A1: The ratio R, calculated from vicinal proton coupling constants (J values) obtained from NMR spectroscopy, plays a crucial role in determining the conformation of six-membered ring compounds like this compound. Specifically, for a -CH2-CH2- fragment with four measurable J values (ABCD type), R is defined as:

Q2: How is this compound utilized in the synthesis of di-tert-butoxyethyne?

A2: this compound serves as a crucial starting material in a multi-step synthesis of di-tert-butoxyethyne, a valuable synthetic intermediate. [] The process involves a series of transformations, including:

    Q3: Are there any spectroscopic data available to characterize this compound?

    A3: Yes, infrared (IR) spectroscopic data for this compound and its thiourea adduct have been reported. [] While the specific details of the spectra are not provided in this brief abstract, the availability of such data indicates the potential for characterizing and identifying this compound using IR spectroscopy.

    Q4: What is the structural information available for a derivative of this compound?

    A4: The crystal structure of 4,4′,5,5′-Tetrachloro-2,2′-bi-1,3-dioxolane, a product formed from the interaction of concentrated sulfuric acid with this compound, has been determined using X-ray crystallography. [] This analysis confirmed the structure of the major product (A) to be the trans–trans meso-stereoisomer. This information provides insights into the reactivity of this compound and its potential for forming complex structures through chemical reactions.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.